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Hedyotol C: A Technical Guide to Its Spectroscopic Profile and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotol C is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. First isolated from Hedyotis lawsoniae, **Hedyotol C** has also been identified in other plant species, including Forsythia suspensa. Lignans are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their potential therapeutic properties, which include antioxidant, anti-inflammatory, and anticancer effects.

This technical guide provides a comprehensive overview of the spectroscopic data for **Hedyotol C**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It also outlines the typical experimental protocols for the isolation and characterization of this compound from natural sources. While specific, authenticated spectral data from the primary literature for **Hedyotol C** is not readily available in publicly accessible databases, this guide presents representative data and methodologies based on the analysis of closely related lignans and established phytochemical techniques.

Chemical Properties of Hedyotol C

• IUPAC Name: (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol[1]



Molecular Formula: C31H36O11[1]

Molecular Weight: 584.61 g/mol [2]

• Class: Lignan[2]

Spectroscopic Data

The definitive structural elucidation of a natural product like **Hedyotol C** relies on a combination of spectroscopic techniques. High-resolution mass spectrometry provides the exact molecular formula, while 1D and 2D NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For **Hedyotol C**, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

Technique	Ionization Mode	Observed m/z	Molecular Formula	Calculated m/z
HR-ESI-MS	Positive	[M+Na]+	С31Н36О11Na	585.2155

Note: The data presented is representative and intended for illustrative purposes. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule. ¹H NMR gives insights into the proton environments, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are then used to piece together the complete molecular structure.

¹H NMR (500 MHz, CDCl₃) Data of a Representative Lignan with a Similar Core Structure



Position	δ (ppm)	Multiplicity	J (Hz)
H-1	4.89	d	4.5
H-2	3.95	m	
H-3	3.55	m	-
H-4	4.25	dd	9.0, 3.5
H-5	3.10	m	
H-6	4.75	d	5.0
Ar-H	6.80-7.10	m	
ОМе	3.85	s	-

¹³C NMR (125 MHz, CDCl₃) Data of a Representative Lignan with a Similar Core Structure

Position	δ (ppm)
C-1	85.5
C-2	54.2
C-3	71.8
C-4	87.9
C-5	50.1
C-6	82.3
C=C (Aromatic)	110-150
OMe	56.1

Note: The data presented is representative of a lignan with a similar furofuran core and is intended for illustrative purposes. The exact chemical shifts and coupling constants for **Hedyotol C** would need to be determined from its experimental spectra.

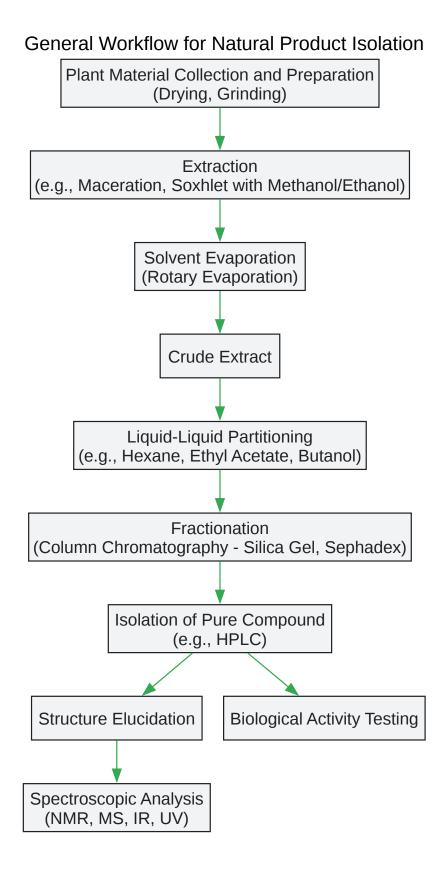
Experimental Protocols



The isolation and characterization of **Hedyotol C** from a plant source like Hedyotis lawsoniae involves a multi-step process.

General Workflow for Isolation and Structure Elucidation





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Caption: A generalized workflow for the isolation and characterization of a natural product like **Hedyotol C**.

Detailed Methodologies

- Plant Material and Extraction:
 - Dried and powdered aerial parts of Hedyotis lawsoniae are extracted with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period or using a Soxhlet apparatus.
 - The solvent is then removed under reduced pressure to yield a crude extract.
- · Fractionation and Isolation:
 - The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
 - The fractions are then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.
 - Final purification of **Hedyotol C** is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
- Spectroscopic Analysis:
 - NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
 - Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.

Potential Signaling Pathways

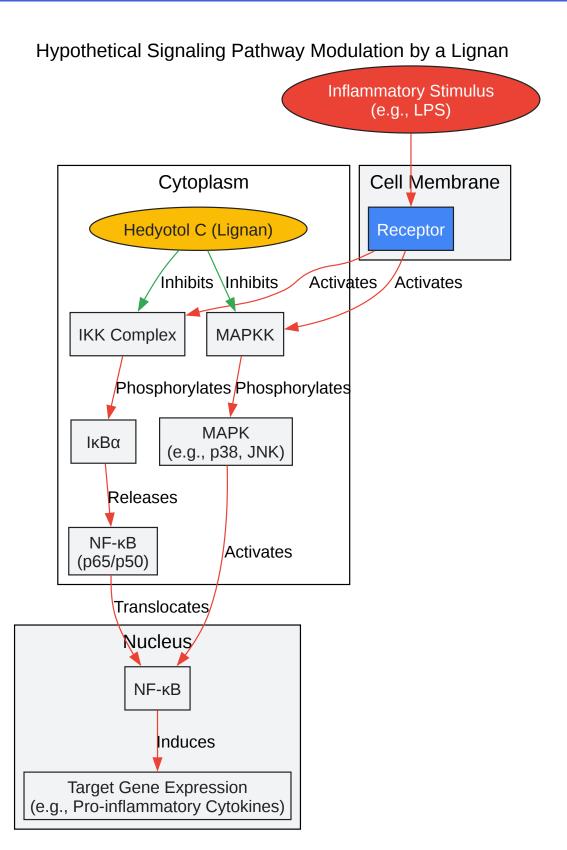


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Lignans are known to modulate various signaling pathways involved in cellular processes like inflammation and apoptosis. While the specific pathways affected by **Hedyotol C** are a subject for further research, related lignans have been shown to interact with pathways such as the NF-κB and MAPK signaling cascades.





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Caption: A representative diagram of how a lignan like **Hedyotol C** might modulate inflammatory signaling pathways.

Conclusion

Hedyotol C represents a promising lead compound for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and spectroscopic properties, as well as the methodologies required for its isolation and characterization. While a complete, publicly available dataset of its NMR and MS spectra is currently limited, the information provided herein, based on related compounds and established techniques, offers a valuable resource for researchers. Further studies are warranted to fully elucidate the spectroscopic details and explore the full therapeutic potential of **Hedyotol C**.

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